2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid 2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid 2-[[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid is a phenylpyridine.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1728846
InChI: InChI=1S/C21H16N2O3S/c1-26-19-10-6-5-9-15(19)16-11-18(14-7-3-2-4-8-14)23-21(17(16)12-22)27-13-20(24)25/h2-11H,13H2,1H3,(H,24,25)
SMILES: COC1=CC=CC=C1C2=CC(=NC(=C2C#N)SCC(=O)O)C3=CC=CC=C3
Molecular Formula: C21H16N2O3S
Molecular Weight: 376.4 g/mol

2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid

CAS No.:

Cat. No.: VC1728846

Molecular Formula: C21H16N2O3S

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid -

Specification

Molecular Formula C21H16N2O3S
Molecular Weight 376.4 g/mol
IUPAC Name 2-[3-cyano-4-(2-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetic acid
Standard InChI InChI=1S/C21H16N2O3S/c1-26-19-10-6-5-9-15(19)16-11-18(14-7-3-2-4-8-14)23-21(17(16)12-22)27-13-20(24)25/h2-11H,13H2,1H3,(H,24,25)
Standard InChI Key HXHZNFAFHFRUIE-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=CC(=NC(=C2C#N)SCC(=O)O)C3=CC=CC=C3
Canonical SMILES COC1=CC=CC=C1C2=CC(=NC(=C2C#N)SCC(=O)O)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

Molecular Structure

2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid possesses a heterocyclic structure built around a central pyridine ring. The compound exhibits a specific arrangement of substituents that defines its three-dimensional architecture: a cyano group at position 3 of the pyridine ring, a 2-methoxyphenyl group at position 4 (with the methoxy substituent specifically at the ortho position of the phenyl ring), an unsubstituted phenyl group at position 6, and a thioacetic acid moiety attached to position 2. This precise arrangement of functional groups creates a unique molecular framework with distinct electronic and steric properties that influence its chemical behavior and biological interactions.

Physical and Chemical Properties

The compound is characterized by specific physical and chemical properties that are summarized in the table below:

PropertyValue
Molecular FormulaC21H16N2O3S
Molecular Weight376.4 g/mol
Physical StateSolid (at standard conditions)
PubChem CID1049793
Key Functional GroupsCyano, methoxy, carboxylic acid, thioether, pyridine

The physical properties of 2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid are heavily influenced by its multiple functional groups. The carboxylic acid component contributes to its acidic nature, while the presence of aromatic rings affects its solubility profile and potential for intermolecular interactions. The cyano group enhances the compound's electrophilic character, and the methoxy substituent adds polarity to the molecule, potentially increasing its solubility in polar solvents and influencing its hydrogen-bonding capabilities.

Synthesis and Chemical Reactivity

Chemical Reactions and Reactivity

The reactivity profile of 2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid is determined by its diverse functional groups, each contributing distinct chemical behavior. The cyano group enhances the compound's electrophilic character, making it susceptible to nucleophilic attack under appropriate conditions. This property can be leveraged in various transformations, including hydrolysis to form amides or carboxylic acids.

The carboxylic acid functionality in the thioacetic acid moiety participates in typical carboxylic acid reactions, including esterification, amide formation, and decarboxylation. The thioether linkage provides a site for potential oxidation reactions, yielding sulfoxides or sulfones depending on the oxidizing agent employed. The aromatic components (pyridine ring, 2-methoxyphenyl, and phenyl groups) can undergo various electrophilic substitution reactions, although their reactivity is modified by the electronic effects of adjacent substituents.

Analytical Characterization

Spectroscopic and Analytical Methods

The structural characterization of 2-[[3-Cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio]acetic acid employs various complementary analytical techniques that collectively provide a comprehensive understanding of its molecular structure and purity. Common methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the hydrogen and carbon environments within the molecule, confirming the presence and positioning of functional groups

  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern, supporting structural assignment

  • Infrared Spectroscopy (IR): Identifies characteristic functional group vibrations, including the carboxylic acid (C=O stretch), cyano group (C≡N stretch), and aromatic rings

  • Chromatographic techniques: Assess purity and can be used for isolation/purification

  • X-ray crystallography: When applicable, provides definitive three-dimensional structural information

These analytical methods collectively ensure the identity, purity, and structural integrity of the compound for subsequent research applications.

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